molecular formula C6H13N B12275087 3-Ethylcyclobutan-1-amine

3-Ethylcyclobutan-1-amine

Cat. No.: B12275087
M. Wt: 99.17 g/mol
InChI Key: RDOBCMAOFYDWKB-UHFFFAOYSA-N
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Description

3-Ethylcyclobutan-1-amine is an organic compound with the molecular formula C6H13N It is a cycloalkane derivative where an ethyl group is attached to the third carbon of a cyclobutane ring, and an amine group is attached to the first carbon

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethylcyclobutan-1-amine can be achieved through several methods. One common approach involves the [2+2] cycloaddition reaction, which is a widely used method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes and a suitable catalyst under controlled conditions to form the cyclobutane ring.

Another method involves the reductive amination of cyclobutanone derivatives. In this process, cyclobutanone is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride or hydrogen gas with a metal catalyst

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the aforementioned synthetic routes. The choice of method depends on factors such as cost, availability of starting materials, and desired purity of the final product. Catalytic processes and continuous flow reactors are often employed to enhance efficiency and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-Ethylcyclobutan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Secondary and tertiary amines.

    Substitution: Amides, sulfonamides, and alkylated amines.

Scientific Research Applications

3-Ethylcyclobutan-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Ethylcyclobutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds and electrostatic interactions with target molecules, influencing their activity and function. The cyclobutane ring provides structural rigidity, which can enhance the binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Ethylcyclobutan-1-amine is unique due to the presence of both an ethyl group and an amine group on a cyclobutane ring. This combination imparts distinct steric and electronic properties, making it a valuable compound for various applications in research and industry.

Biological Activity

3-Ethylcyclobutan-1-amine is a cyclic amine compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings and case studies.

This compound can be synthesized through various methods, including cyclization reactions involving ethyl-substituted precursors. Its chemical structure includes a cyclobutane ring with an ethyl group and an amine functional group, which may influence its reactivity and biological interactions.

Biological Activity

The biological activity of this compound has been studied in several contexts:

The mechanism of action involves interaction with various biomolecules. The amine group can act as a nucleophile, forming covalent bonds with electrophilic sites on proteins and enzymes. This interaction may alter the function of these biomolecules, leading to potential therapeutic effects.

Pharmacological Effects

Research has indicated that this compound exhibits a range of pharmacological activities:

  • Antioxidant Activity : Studies suggest that compounds with similar structures show significant antioxidant properties, which may be attributed to their ability to scavenge free radicals.
  • Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective effects, particularly in models of neurodegenerative diseases like Alzheimer's. The structural features of the compound may enhance its ability to cross the blood-brain barrier (BBB).

Case Studies

  • Neurodegenerative Disease Models : In a study examining the effects of cyclic amines on neurodegeneration, this compound derivatives were shown to reduce β-amyloid levels in rat models, indicating potential for Alzheimer's treatment .
  • Antioxidant Studies : A comparative analysis of various substituted cyclobutane derivatives demonstrated that this compound exhibited superior antioxidant activity compared to non-cyclic counterparts .

Data Table: Summary of Biological Activities

Biological ActivityObservationsReferences
Antioxidant ActivitySignificant free radical scavenging
Neuroprotective EffectsReduced β-amyloid levels in animal models
Enzyme InteractionPotential inhibition of key enzymes

Research Findings

Recent studies have focused on the structure-activity relationships (SAR) of cyclic amines, including this compound. These studies highlight how modifications to the cyclobutane ring or the ethyl substituent can enhance biological activity and selectivity for specific molecular targets.

Pharmacokinetics and Toxicity

Research into the pharmacokinetic profiles indicates favorable absorption characteristics and low toxicity levels for certain derivatives. The ability to penetrate the BBB is crucial for neuroactive compounds, and preliminary data suggests that this compound may have suitable properties for CNS-targeted therapies .

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

3-ethylcyclobutan-1-amine

InChI

InChI=1S/C6H13N/c1-2-5-3-6(7)4-5/h5-6H,2-4,7H2,1H3

InChI Key

RDOBCMAOFYDWKB-UHFFFAOYSA-N

Canonical SMILES

CCC1CC(C1)N

Origin of Product

United States

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